molecular formula C4H5Br B107590 3-Bromo-1-butyne CAS No. 18668-72-9

3-Bromo-1-butyne

Cat. No.: B107590
CAS No.: 18668-72-9
M. Wt: 132.99 g/mol
InChI Key: PYJVGTWBTIEAMV-UHFFFAOYSA-N
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Description

3-Bromo-1-butyne, also known as 1-Methylpropargyl bromide, is an organic compound with the molecular formula C₄H₅Br. It is a brominated alkyne, characterized by the presence of a bromine atom attached to a butyne chain. This compound is used in various chemical reactions and has applications in organic synthesis.

Scientific Research Applications

3-Bromo-1-butyne has several applications in scientific research, including:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

    Material Science: It is employed in the preparation of polymers and advanced materials.

    Chemical Biology: this compound is used in the study of enzyme mechanisms and protein modifications.

Safety and Hazards

3-Bromo-1-butyne may cause eye and skin irritation. It may be harmful if inhaled or absorbed through the skin . It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1-butyne can be synthesized through the bromination of 1-butyne. The reaction typically involves the addition of bromine to 1-butyne in the presence of a catalyst or under specific conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and controlled environments to optimize yield and purity. The process often includes steps such as distillation and purification to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-butyne undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The triple bond in the butyne chain can participate in addition reactions with various reagents, such as hydrogen halides or halogens.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophiles: Sodium hydroxide, potassium hydroxide, and other nucleophilic reagents are commonly used in substitution reactions.

    Hydrogen Halides: Hydrogen chloride, hydrogen bromide, and other hydrogen halides are used in addition reactions.

    Oxidizing and Reducing Agents: Potassium permanganate, osmium tetroxide, and other oxidizing agents are used for oxidation reactions, while reducing agents like lithium aluminum hydride are used for reduction reactions.

Major Products:

    Substitution Products: Various substituted alkynes and alkenes.

    Addition Products: Haloalkenes and haloalkanes.

    Oxidation and Reduction Products: Alcohols, ketones, and other functionalized compounds.

Comparison with Similar Compounds

    1-Bromo-2-butyne: Another brominated alkyne with a similar structure but different reactivity.

    4-Bromo-1-butyne: A positional isomer with the bromine atom attached to a different carbon in the butyne chain.

    Propargyl Bromide: A related compound with a similar functional group but different applications.

Uniqueness: 3-Bromo-1-butyne is unique due to its specific reactivity and the position of the bromine atom in the butyne chain. This makes it a valuable intermediate in organic synthesis, allowing for the selective formation of various products.

Properties

IUPAC Name

3-bromobut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br/c1-3-4(2)5/h1,4H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJVGTWBTIEAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449088
Record name 3-bromobut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18668-72-9
Record name 3-bromobut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1-butyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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